Aridanin

Catalog No.
S605907
CAS No.
81053-26-1
M.F
C38H61NO8
M. Wt
659.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aridanin

CAS Number

81053-26-1

Product Name

Aridanin

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C38H61NO8

Molecular Weight

659.9 g/mol

InChI

InChI=1S/C38H61NO8/c1-21(41)39-28-30(43)29(42)24(20-40)46-31(28)47-27-12-13-35(6)25(34(27,4)5)11-14-37(8)26(35)10-9-22-23-19-33(2,3)15-17-38(23,32(44)45)18-16-36(22,37)7/h9,23-31,40,42-43H,10-20H2,1-8H3,(H,39,41)(H,44,45)/t23-,24+,25-,26+,27-,28+,29+,30+,31-,35-,36+,37+,38-/m0/s1

InChI Key

VRFWJSCLROXBBW-FUHHSGJXSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O

Synonyms

aridanin

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O

Aridanin is a triterpenoid saponin isolated from Tetrapleura tetraptera.
Natural product derived from plant source.
Aridanin is a triterpenoid saponin.

Aridanin (CAS 81053-26-1) is a high-value oleanane-type triterpenoid saponin, specifically an N-acetylglycoside of oleanolic acid, primarily isolated from the fruits of Tetrapleura tetraptera [1]. In industrial and advanced research procurement, it serves as a highly purified, potent bioactive standard. Unlike simple aglycones, Aridanin features a 2-acetamido-2-deoxy-β-D-glucopyranosyl moiety that fundamentally alters its physicochemical profile, granting it excellent solubility in standard polar organic solvents like methanol and ethanol [2]. This structural advantage, combined with its established baseline efficacies in vector control and oncology models, makes it a critical procurement target for laboratories requiring reproducible, formulation-ready triterpenoid derivatives [3].

Substituting purified Aridanin with crude Tetrapleura tetraptera extracts or its base aglycone, oleanolic acid, introduces severe formulation and efficacy liabilities[1]. Crude extracts suffer from extreme batch-to-batch variability and require significantly higher mass loadings to achieve baseline biological activity, complicating downstream formulation and scaling [2]. Furthermore, while oleanolic acid is a common and cheaper substitute, it is notoriously hydrophobic and poorly soluble in standard alcohols, often necessitating complex nanocarrier systems for delivery. Aridanin's specific N-acetylglycoside functionalization not only overcomes these solubility barriers but also drives targeted cytotoxicity against multidrug-resistant cell lines where generic triterpenoids fail, making it non-substitutable for precision applications [3].

Molluscicidal Efficacy vs. Crude Botanical Extracts

For agrochemical and vector-control applications, the purity of the active pharmaceutical ingredient directly dictates formulation efficiency. Purified Aridanin demonstrates a 24-hour LC50 of 1.61 ppm against adult Biomphalaria glabrata snails, whereas the standard chloroform/methanol crude extract requires 23.00 ppm to achieve the same lethality [1]. This ~14.3-fold increase in potency allows formulators to drastically reduce the active ingredient payload in particulate formulations, minimizing excipient requirements and environmental footprint.

Evidence DimensionMolluscicidal Activity (24h LC50)
Target Compound DataAridanin: 1.61 ppm
Comparator Or BaselineChloroform/methanol crude extract: 23.00 ppm
Quantified Difference14.3-fold higher potency for Aridanin
ConditionsAdult Biomphalaria glabrata snails, 24-hour exposure

Justifies the higher procurement cost of the purified compound over crude extracts by enabling low-dose, high-efficiency agrochemical formulations.

Solvent Compatibility and Processability vs. Oleanolic Acid

The processability of triterpenoids is frequently bottlenecked by poor solubility. Oleanolic acid, the aglycone of Aridanin, is highly hydrophobic and poorly soluble in water, ethanol, and methanol, complicating liquid formulations . In contrast, the addition of the N-acetylglycoside moiety in Aridanin enables it to easily dissolve in standard laboratory solvents like methanol, ethanol, and pyridine [1]. This fundamental shift in the solubility profile eliminates the need for aggressive heating or specialized liposomal/nanoparticle carriers during initial assay preparation and formulation scaling.

Evidence DimensionPolar Solvent Solubility
Target Compound DataAridanin: Easily soluble in methanol and ethanol
Comparator Or BaselineOleanolic Acid: Poorly soluble in methanol, ethanol, and water
Quantified DifferenceQualitative shift from hydrophobic to polar-solvent compatible
ConditionsStandard laboratory extraction and formulation conditions (room temperature)

Reduces formulation complexity and preparation time, making Aridanin a highly processable alternative to its base aglycone.

Cytotoxicity in Multidrug-Resistant Cell Lines vs. Doxorubicin

In advanced oncology screening, Aridanin outperforms standard chemotherapeutic benchmarks in resistant models. Against the multidrug-resistant leukemia cell line CCRF-CEM/ADR5000, Aridanin exhibits an IC50 of 3.18 µM, which is considerably lower than the IC50 of the clinical standard Doxorubicin in the same resistant phenotype [1]. This targeted efficacy, driven by the induction of apoptotic, ferroptotic, and necroptotic cell death pathways, positions Aridanin as a superior lead compound for overcoming P-glycoprotein-mediated drug efflux mechanisms.

Evidence DimensionCytotoxicity (IC50)
Target Compound DataAridanin: 3.18 µM
Comparator Or BaselineDoxorubicin: Higher IC50 (lower potency)
Quantified DifferenceSignificantly lower IC50 for Aridanin in resistant cells
ConditionsCCRF-CEM/ADR5000 multidrug-resistant leukemia cells

Provides a compelling rationale for selecting Aridanin as a specialized reference standard in oncology assays targeting multidrug-resistant phenotypes.

Antibacterial Potency vs. Standard Antibiotics

As a reference standard for antimicrobial screening, Aridanin demonstrates exceptional potency that rivals commercial antibiotics. When tested against susceptible strains such as Escherichia coli and Enterobacter aerogenes, Aridanin achieved a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL [1]. This value is directly comparable to the reference antibiotic Ciprofloxacin under identical assay conditions, establishing Aridanin as a highly reliable positive control or lead compound in phytochemical antimicrobial research.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataAridanin: 0.78 µg/mL
Comparator Or BaselineCiprofloxacin: Comparable MIC range (0.78 µg/mL)
Quantified DifferenceEquivalent high-potency baseline
ConditionsE. coli and E. aerogenes in vitro microdilution assay

Validates the compound as a highly active, standardized reference material for industrial and academic antimicrobial screening programs.

Active Pharmaceutical Ingredient (API) for Vector Control Formulations

Driven by its exceptional LC50 of 1.61 ppm against Biomphalaria glabrata [1], Aridanin is the optimal choice for developing targeted, low-dose particulate molluscicides. Its high potency allows for the design of emulsion solvent evaporation formulations that minimize environmental toxicity while effectively disrupting the transmission cycle of schistosomiasis.

Standardized Phytochemical Reference for Quality Control

Given its distinct solubility profile in methanol and ethanol compared to its aglycone [2], Aridanin is an ideal analytical reference standard. It is perfectly suited for HPLC and LC-MS calibration in laboratories tasked with the quality control of commercial botanical extracts and traditional medicinal formulations.

Lead Compound for Multidrug-Resistant Oncology Assays

Because Aridanin achieves lower IC50 values than Doxorubicin in resistant cell lines like CCRF-CEM/ADR5000 [3], it is highly recommended for procurement by oncology screening labs. It serves as a critical structural template for developing therapies that bypass standard drug efflux pumps and induce alternative cell death pathways.

XLogP3

5.9

Wikipedia

Aridanin

Dates

Last modified: 04-14-2024

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